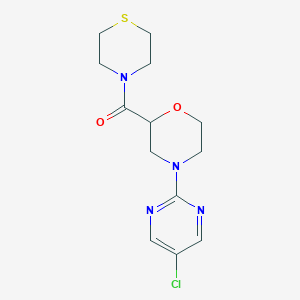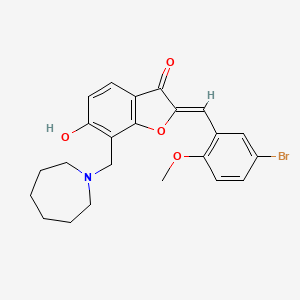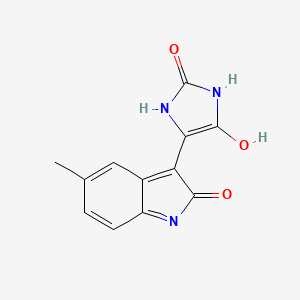![molecular formula C16H11FN2O2S B15112011 (2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15112011.png)
(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a fluorobenzylidene group, and a hydroxyphenyl imino group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 3-hydroxyaniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in inflammatory and cancer pathways.
Modulating Receptors: It may bind to specific receptors, altering cellular signaling pathways.
Inducing Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluorobenzoate: A fluorinated building block used in organic synthesis.
4-(Trifluoromethyl)benzoic acid: Used in the synthesis of various organic compounds.
Uniqueness
(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and imino group contribute to its potential biological activities, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C16H11FN2O2S |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-6-4-10(5-7-11)8-14-15(21)19-16(22-14)18-12-2-1-3-13(20)9-12/h1-9,20H,(H,18,19,21)/b14-8- |
Clave InChI |
MZFBWBARGFEKJT-ZSOIEALJSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
SMILES canónico |
C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B15111936.png)
![2-Chloro-N-[3-(2-chloro-acetylamino)-phenyl]-acetamide](/img/structure/B15111943.png)


![[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111960.png)
![1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B15111969.png)
![4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B15111972.png)
![4-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15111983.png)
![5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B15111984.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15111990.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B15112000.png)

![3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B15112029.png)
![4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B15112034.png)
